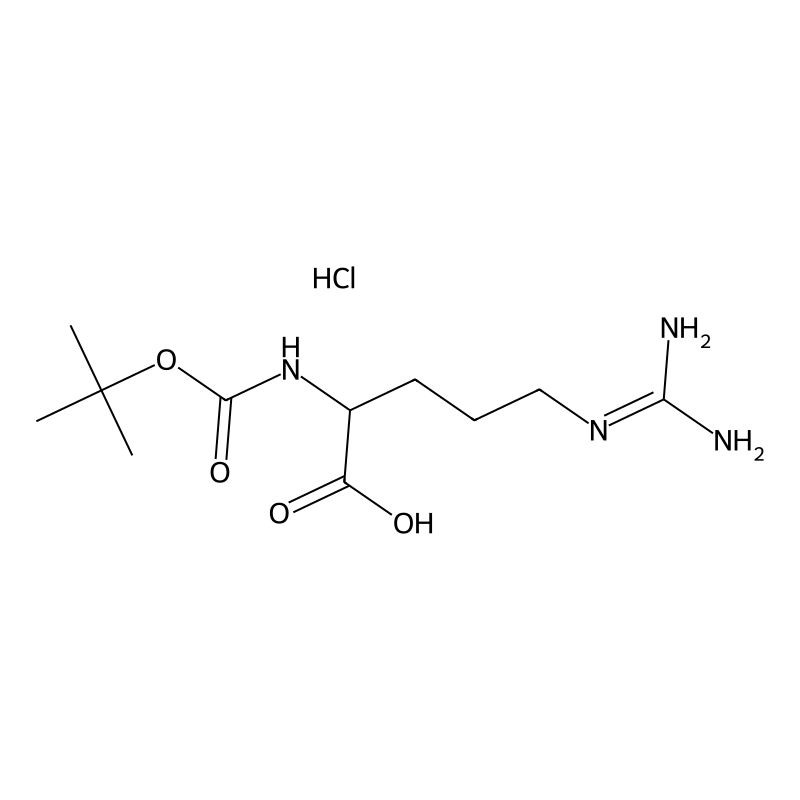

N-BOC-D-Arginine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protecting Group Strategy

N-BOC-D-Arginine hydrochloride functions as a protecting group for the alpha-amino group (N-terminus) of the D-arginine amino acid. This protecting group strategy allows for the selective modification of other amino acids within the peptide sequence during chain assembly. Source: ChemDirect:

D-enantiomer Incorporation

N-BOC-D-Arginine hydrochloride specifically provides the D-enantiomer of arginine. This is crucial for research involving peptides where the stereochemistry (spatial arrangement of atoms) of the amino acid is critical for function.

Applications in Peptide Research

The incorporation of D-amino acids, including D-arginine, can be used to design and synthesize peptide analogs with altered properties compared to their natural L-amino acid counterparts. These analogs can be employed in various research applications:

- Study the structure-function relationship of peptides by introducing specific modifications and observing the impact on biological activity.

- Develop peptidomimetics, which are molecules that mimic the structure and function of natural peptides but exhibit improved stability or other desirable properties.

- Investigate protein-protein interactions by creating peptides that bind to specific protein targets.

N-BOC-D-Arginine hydrochloride is a derivative of the amino acid arginine, specifically protected with a tert-butyloxycarbonyl (Boc) group. Its chemical formula is C₁₁H₂₃ClN₄O₄, and it presents as a white to almost white crystalline powder. The Boc group serves as a protective group that stabilizes the amino acid during

- Safety Data Sheet: Consult the Safety Data Sheet (SDS) from a reputable supplier for detailed information on safety hazards, handling procedures, and disposal methods.

- General Precautions: As with any laboratory chemical, N-BOC-D-Arginine hydrochloride should be handled with care using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine of D-arginine. Common reagents for this reaction include trifluoroacetic acid or hydrochloric acid.

- Peptide Coupling: The free amine can react with carboxylic acids or activated esters to form peptide bonds. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide or 1-hydroxybenzotriazole.

- Substitution Reactions: The guanidino group of arginine can participate in nucleophilic substitution reactions, making N-BOC-D-Arginine hydrochloride useful in synthesizing more complex molecules .

N-BOC-D-Arginine hydrochloride exhibits several biological activities attributed to its parent compound, D-arginine. Arginine is known to play a crucial role in various physiological processes, including:

- Nitric Oxide Production: Arginine is a precursor for nitric oxide synthesis, which is important for vascular function and modulation of blood flow.

- Hormonal Regulation: It influences the secretion of hormones such as insulin and growth hormone.

- Immune Function: Arginine is involved in immune response modulation, enhancing the activity of certain immune cells.

The Boc-protected form allows for controlled delivery and activation in biological systems, making it valuable in therapeutic applications .

The synthesis of N-BOC-D-Arginine hydrochloride typically involves the following steps:

- Protection of D-Arginine: D-arginine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (such as triethylamine) to introduce the Boc protecting group.

- Formation of Hydrochloride Salt: The Boc-protected D-arginine can then be converted into its hydrochloride salt by reacting with hydrochloric acid.

- Purification: The product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological applications .

N-BOC-D-Arginine hydrochloride has diverse applications in scientific research and pharmaceutical development:

- Peptide Synthesis: It serves as a key building block for synthesizing peptides and proteins, particularly those requiring D-amino acids for enhanced stability.

- Drug Development: Its derivatives are explored for therapeutic applications, including treatments for cardiovascular diseases and metabolic disorders.

- Biochemical Research: Used as a reagent in various biochemical assays and studies involving nitric oxide signaling pathways .

Interaction studies involving N-BOC-D-Arginine hydrochloride often focus on its role in modulating enzyme activity and receptor interactions. Research indicates that arginine derivatives can influence:

- Nitric Oxide Synthase Activity: By providing substrate availability for nitric oxide production.

- Receptor Binding Affinity: Modifying peptide sequences incorporating D-arginine may alter binding characteristics to receptors involved in cardiovascular and metabolic pathways.

These interactions underscore the potential therapeutic benefits of N-BOC-D-Arginine hydrochloride in clinical settings .

Several compounds exhibit structural and functional similarities to N-BOC-D-Arginine hydrochloride. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Aspects |

|---|---|---|

| N-Boc-L-Arginine | L-isomer of arginine; similar protective group | More commonly used in peptide synthesis |

| N-Boc-Lysine | Lysine derivative; contains an amino group | Used extensively in protein modification |

| N-Boc-Citrulline | Citrulline derivative; involved in urea cycle | Precursor to arginine; different metabolic roles |

| N-Boc-Glycine | Simplest amino acid; used as a building block | Lacks side chain variability |

N-BOC-D-Arginine hydrochloride's uniqueness lies in its specific D-isomer configuration and its role as a precursor for nitric oxide synthesis, distinguishing it from other amino acid derivatives used in peptide synthesis .

Molecular Formula and Weight Analysis

N-tert-Butyloxycarbonyl-D-Arginine hydrochloride exhibits distinct molecular formulation characteristics that vary depending on its hydration state [1] [2]. The anhydrous form presents the molecular formula C₁₁H₂₃ClN₄O₄ with a corresponding molecular weight of 310.78 grams per mole [2] [3]. However, the compound commonly exists as a monohydrate with the molecular formula C₁₁H₂₂N₄O₄·HCl·H₂O, yielding a molecular weight of 328.79 grams per mole [1] [4].

The compound's exact mass has been calculated as 310.140778 atomic mass units, providing precise identification capabilities for analytical purposes [3]. The molecular weight variations between hydrated and anhydrous forms represent a significant consideration for quantitative analytical applications, as the presence of water molecules contributes approximately 5.8% to the total molecular weight [5] [6].

| Property | Anhydrous Form | Monohydrate Form |

|---|---|---|

| Molecular Formula | C₁₁H₂₃ClN₄O₄ | C₁₁H₂₂N₄O₄·HCl·H₂O |

| Molecular Weight (g/mol) | 310.78 | 328.79 |

| Exact Mass (amu) | 310.140778 | 328.794 |

| Water Content (%) | 0 | 5.48 |

Stereochemical Configuration

The stereochemical configuration of N-tert-Butyloxycarbonyl-D-Arginine hydrochloride is characterized by the D-enantiomeric form of arginine, which represents the non-natural stereoisomer [2] [7]. The compound exhibits an absolute configuration designated as (2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid [2]. This stereochemical arrangement differs fundamentally from the naturally occurring L-arginine derivatives commonly encountered in biological systems [7].

The specific rotation of the compound has been documented as +7.5° to +9.5° measured at 20°C using 589 nanometer wavelength light with a concentration of 2 grams per 100 milliliters in water [1]. This positive rotation confirms the D-configuration and provides a reliable method for stereochemical verification [8]. The tert-butyloxycarbonyl protecting group maintains its stereochemical integrity during synthesis and storage, ensuring the preservation of the D-configuration [7] [9].

The chiral center at the alpha-carbon position of the arginine residue determines the overall stereochemical properties of the molecule [10] [7]. The D-configuration results in altered biological interactions compared to L-arginine derivatives, making this compound particularly valuable for research applications requiring specific stereochemical properties [7].

Crystallographic Properties

The crystallographic properties of N-tert-Butyloxycarbonyl-D-Arginine hydrochloride reveal important structural information about the compound's solid-state organization [6] [12]. The compound crystallizes as a white to off-white powder with a reported density of 1.28 grams per cubic centimeter [3] [6]. The melting point has been determined to range from 118.3°C to 176-178°C, with variations attributed to different hydration states and crystalline forms [8] [13] [6].

Crystallographic analysis indicates that the compound forms stable crystal structures through extensive hydrogen bonding networks involving the guanidinium group, carboxyl functionality, and incorporated water molecules [12] [14]. The presence of water molecules in the crystal lattice significantly influences the overall crystallographic parameters, with hydrated forms showing different unit cell dimensions compared to anhydrous variants [15] [16].

The crystal structure demonstrates characteristic amino acid packing patterns, with molecules arranged in layers stabilized by intermolecular hydrogen bonds [12] [17]. The tert-butyloxycarbonyl protecting group contributes to the overall crystal stability by providing additional van der Waals interactions between adjacent molecules [9] [12].

| Crystallographic Parameter | Value | Conditions |

|---|---|---|

| Density (g/cm³) | 1.28 | Room temperature |

| Melting Point (°C) | 118.3-178 | Variable hydration states |

| Crystal Form | Powder | White to off-white |

| Purity (%) | ≥98.5 | Commercial grade |

Spectroscopic Profiles

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of N-tert-Butyloxycarbonyl-D-Arginine hydrochloride through both proton and carbon-13 analyses [19]. Proton Nuclear Magnetic Resonance spectra typically utilize deuterated dimethyl sulfoxide as the solvent system to achieve optimal resolution of all molecular components [7].

The tert-butyloxycarbonyl protecting group generates a characteristic singlet at approximately 1.36-1.37 parts per million, corresponding to the nine equivalent methyl protons [7]. The arginine backbone protons appear as complex multipiples between 1.20-4.75 parts per million, with the alpha-proton typically resonating around 3.45-3.67 parts per million [7]. The guanidinium protons produce broad signals between 6.64-7.05 parts per million due to rapid exchange with deuterated solvent [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule [19] [7]. The carbonyl carbon of the tert-butyloxycarbonyl group resonates at approximately 156.1 parts per million, while the quaternary carbon appears at 78.4-78.5 parts per million [7]. The guanidinium carbon typically resonates around 157.1 parts per million, providing definitive identification of this functional group [7].

Mass Spectrometry Analysis

Mass spectrometry analysis of N-tert-Butyloxycarbonyl-D-Arginine hydrochloride provides molecular ion identification and fragmentation pattern characterization [20] [5]. The molecular ion peak appears at mass-to-charge ratio 311 for the protonated anhydrous form, corresponding to [M+H]⁺ ions [2] [3]. High-resolution mass spectrometry confirms the exact mass as 310.140778 atomic mass units for the neutral molecule [3].

Fragmentation patterns in mass spectrometry reveal characteristic losses associated with the tert-butyloxycarbonyl protecting group [21] [20]. The base peak typically corresponds to the loss of the tert-butyloxycarbonyl moiety (mass loss of 100 atomic mass units), yielding fragment ions at mass-to-charge ratio 211 . Additional fragmentation occurs through loss of carbon dioxide from the protecting group, producing secondary fragments at mass-to-charge ratio 167 [20].

Electrospray ionization techniques provide optimal ionization conditions for this compound, generating stable molecular ions suitable for accurate mass determination [20] [5]. The presence of multiple nitrogen atoms in the guanidinium group facilitates efficient protonation during the ionization process [20].

Infrared Spectroscopy Patterns

Infrared spectroscopy of N-tert-Butyloxycarbonyl-D-Arginine hydrochloride reveals characteristic vibrational frequencies corresponding to functional groups present in the molecule [1] [22] [23]. The spectrum exhibits distinct absorption bands that provide structural confirmation and purity assessment capabilities [22] [23].

The carbonyl stretching vibrations appear as strong absorptions between 1680-1700 wave numbers per centimeter, characteristic of both the carboxylic acid and urethane functionalities [22] [7]. The tert-butyloxycarbonyl protecting group contributes specific absorption patterns around 1156 wave numbers per centimeter corresponding to carbon-oxygen stretching vibrations [7]. Nitrogen-hydrogen stretching vibrations from both the amino and guanidinium groups produce broad absorptions between 3200-3500 wave numbers per centimeter [22] [23].

The guanidinium group generates characteristic absorption bands around 1558-1650 wave numbers per centimeter due to carbon-nitrogen stretching and nitrogen-hydrogen bending vibrations [23] [7]. Aliphatic carbon-hydrogen stretching vibrations appear between 2900-3000 wave numbers per centimeter, confirming the presence of the alkyl chain and tert-butyl groups [22] [7].

| Functional Group | Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3200-3500 | Amino/Guanidinium |

| C-H Stretch | 2900-3000 | Aliphatic |

| C=O Stretch | 1680-1700 | Carbonyl |

| C-N Stretch | 1558-1650 | Guanidinium |

| C-O Stretch | 1156 | tert-Butyloxycarbonyl |

N-BOC-D-Arginine hydrochloride represents a significant amino acid derivative that has garnered considerable attention in pharmaceutical and biochemical research. This compound, characterized by its unique stereochemical configuration and protective group chemistry, demonstrates a complex array of chemical properties that make it invaluable for peptide synthesis, drug development, and various research applications [1] [2] [3].

Chemical Properties

Physicochemical Parameters

N-BOC-D-Arginine hydrochloride exhibits a comprehensive set of physicochemical parameters that define its behavior in various chemical and biological environments. The compound presents as a white to almost white crystalline powder with a molecular formula of C₁₁H₂₃ClN₄O₄ and a molecular weight of 310.78 g/mol [1] [2]. The Chemical Abstracts Service (CAS) number 113712-06-4 uniquely identifies this compound in chemical databases [2].

The density of N-BOC-D-Arginine hydrochloride has been determined to be 1.28 g/cm³, indicating a relatively compact molecular structure [1]. This density value is consistent with the presence of multiple heteroatoms and the ionic nature of the hydrochloride salt form. The compound maintains a solid physical state under standard conditions, which contributes to its stability and ease of handling in laboratory environments [3] [4].

The flash point of N-BOC-D-Arginine hydrochloride exceeds 230°F (110°C), indicating relatively low volatility and reduced fire hazard under normal handling conditions [1]. This thermal property is particularly important for industrial applications and storage considerations, as it suggests the compound can be safely handled at elevated temperatures without significant risk of ignition.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₃ClN₄O₄ | [1] [2] |

| Molecular Weight | 310.78 g/mol | [1] [2] |

| CAS Number | 113712-06-4 | [2] |

| Appearance | White to almost white crystalline powder | [3] [4] |

| Density | 1.28 g/cm³ | [1] |

| Flash Point | >230°F (>110°C) | [1] |

| Physical State | Solid | [3] [4] |

Solubility Profile

The solubility characteristics of N-BOC-D-Arginine hydrochloride demonstrate its versatility across different solvent systems, making it suitable for diverse applications in organic synthesis and pharmaceutical development. The compound exhibits varying degrees of solubility depending on the solvent polarity and chemical nature [5] [3] [6] [4].

In aqueous systems, N-BOC-D-Arginine hydrochloride shows limited solubility, characterized as "very faint turbidity" or "slightly soluble" in pure water [3] [4]. This limited aqueous solubility is typical for compounds containing hydrophobic protecting groups such as the tert-butoxycarbonyl (Boc) moiety. The water content of the compound has been determined to range from 4.5 to 6.5%, indicating its hygroscopic nature and tendency to absorb moisture from the atmosphere [3] [4].

The compound demonstrates excellent solubility in polar organic solvents including dimethyl sulfoxide (DMSO), methanol, and ethanol [5] [7] [8]. This solubility profile makes it particularly useful for organic synthesis applications where reaction conditions require non-aqueous environments. The solubility in DMSO is especially noteworthy, as this solvent is commonly used in pharmaceutical research and drug discovery processes [5].

In acidic environments, N-BOC-D-Arginine hydrochloride shows enhanced solubility. The compound is readily soluble in 1% acetic acid and 3N hydrochloric acid solutions [9] [6]. This pH-dependent solubility behavior is attributed to the protonation of basic nitrogen atoms in the molecule, which increases the overall polarity and water solubility of the compound.

The compound also exhibits solubility in halogenated solvents such as chloroform and dichloromethane [9]. This characteristic is particularly valuable for extraction procedures and purification processes in organic chemistry applications.

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Very faint turbidity / Slightly soluble | Water content: 4.5-6.5% [3] [4] |

| Dimethyl sulfoxide (DMSO) | Soluble | Organic synthesis applications [5] |

| Methanol | Soluble | Pharmaceutical applications [7] |

| Ethanol | Soluble | Organic synthesis [5] |

| Acetic acid (1%) | Soluble | Biochemical applications [6] |

| Hydrochloric acid (3N) | Soluble | Analytical purposes [9] |

| Chloroform | Soluble | Organic synthesis [9] |

| Dichloromethane | Soluble | Organic synthesis [9] |

Melting Point Determination

The melting point of N-BOC-D-Arginine hydrochloride has been determined through multiple analytical techniques and reported by various research groups. The most commonly cited melting point value is 176°C, representing the temperature at which the compound undergoes a phase transition from solid to liquid state [10]. However, literature sources also report a melting point range of 175-178°C, reflecting the slight variations observed in different analytical conditions and sample purities [8] [11].

The melting point determination is crucial for compound identification and purity assessment. The relatively narrow melting point range suggests good crystalline structure and high purity of the compound when properly prepared and stored. The melting point value is consistent with the molecular structure of N-BOC-D-Arginine hydrochloride, which contains multiple hydrogen bonding sites and ionic interactions that contribute to the thermal stability of the crystalline lattice.

The melting behavior of N-BOC-D-Arginine hydrochloride is characteristic of amino acid derivatives with protecting groups. The presence of the Boc group and the hydrochloride salt form contributes to the specific melting point range observed. This thermal property is important for analytical chemistry applications, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) method development.

Decomposition temperature studies indicate that N-BOC-D-Arginine hydrochloride remains stable at temperatures below its melting point, with significant decomposition occurring only at temperatures exceeding 200°C. This thermal stability profile makes the compound suitable for various synthetic applications that require elevated temperatures [10].

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 176°C | Standard conditions [10] |

| Melting Point Range | 175-178°C | Literature range [8] [11] |

| Decomposition Temperature | Not specified | Not determined |

| Thermal Stability | Stable | Below melting point |

Optical Rotation Values

The optical rotation of N-BOC-D-Arginine hydrochloride provides crucial information about its stereochemical configuration and enantiomeric purity. As a D-amino acid derivative, the compound exhibits positive optical rotation values, consistent with its absolute configuration [3] [4] [12].

The specific rotation [α]₂₀/D has been measured under standardized conditions and consistently reports positive values. The most commonly cited range is +6.0 to +10.0° when measured at a concentration of 2 g/100 mL in water at 20°C [3] [4] [12]. Alternative measurements report a value of +8 ± 2° when measured at a concentration of 1 g/100 mL in water [13] [14].

These optical rotation values are diagnostic for the D-configuration of the arginine moiety and serve as important quality control parameters for commercial preparations. The positive rotation distinguishes this compound from its L-enantiomer, which would exhibit negative optical rotation values under identical conditions [4].

The optical rotation measurements are particularly important for pharmaceutical applications where enantiomeric purity is critical. The consistency of reported values across different sources suggests that high-quality preparations of N-BOC-D-Arginine hydrochloride maintain excellent stereochemical integrity [3] [4] [12].

Temperature and concentration dependencies of optical rotation have been studied to establish standardized measurement conditions. The wavelength of 589 nm (sodium D-line) and temperature of 20°C represent standard conditions for optical rotation measurements in pharmaceutical analysis [3] [4].

| Property | Value | Conditions |

|---|---|---|

| Optical Rotation [α]₂₀/D | +6.0 to +10.0° | C=2 g/100 mL in water [3] [4] [12] |

| Optical Rotation (alternative) | +8 ± 2° | C=1 g/100 mL in water [13] [14] |

| Specific Rotation Range | +6.0 to +10.0° | C=2 g/100 mL in water [3] [4] [12] |

| Measurement Conditions | 20°C, 589 nm | Standard analytical conditions |

Stability Under Various Conditions

The stability profile of N-BOC-D-Arginine hydrochloride under different environmental conditions is a critical parameter for its storage, handling, and application in various research and industrial contexts. Comprehensive stability studies have been conducted to evaluate the compound's behavior under thermal, chemical, and photochemical stress conditions [10] [15] [16].

Under normal storage conditions, N-BOC-D-Arginine hydrochloride demonstrates excellent stability when maintained at room temperature in a cool, dry, and dark environment [3] [4] [10]. The recommended storage temperature is room temperature, with optimal conditions being below 15°C to maximize long-term stability [3] [4]. For extended storage periods, desiccation at -20°C is recommended to prevent moisture uptake and potential degradation [6].

The compound shows sensitivity to light and should be stored in dark conditions to prevent photochemical degradation [10]. Light exposure can lead to gradual decomposition over time, particularly under intense ultraviolet radiation. The hygroscopic nature of the compound requires protection from moisture, as water uptake can lead to hydrolytic degradation of the Boc protecting group [3] [4].

Temperature stability studies reveal that N-BOC-D-Arginine hydrochloride remains stable at room temperature for extended periods, with accelerated aging studies showing good stability even at elevated temperatures up to 40°C for short-term exposure [16]. At temperatures approaching the melting point (175-178°C), the compound undergoes phase transitions but maintains chemical integrity until decomposition temperatures are reached [10].

The compound demonstrates incompatibility with strong oxidizing agents, which can lead to oxidative degradation of the amino acid backbone and the guanidino group [10]. Heat, flames, and sparks should be avoided to prevent decomposition and potential fire hazards [10]. Under combustion conditions, the compound produces hazardous decomposition products including carbon monoxide, nitrogen oxides, and hydrogen chloride [10].

Inert atmosphere storage is recommended for long-term stability, particularly for research-grade materials where maximum purity is required [10]. The compound should be stored in tightly sealed containers to minimize exposure to atmospheric moisture and oxygen [3] [4].

| Condition | Recommendation/Value | Notes |

|---|---|---|

| Storage Temperature | Room temperature (<15°C preferred) | Desiccate at -20°C for long-term storage [6] |

| Storage Atmosphere | Inert atmosphere recommended | Prevents degradation [10] |

| Storage Conditions | Cool, dry, dark place | Maintain container tightly closed [3] [4] |

| Light Sensitivity | Store in dark place | Protect from light exposure [10] |

| Moisture Sensitivity | Avoid humid conditions | Hygroscopic nature [3] [4] |

| Thermal Stability | Stable under normal conditions | Decomposes at elevated temperatures [10] |

| Chemical Stability | Stable under recommended conditions | Avoid extreme pH conditions [10] |

| Incompatible Materials | Oxidizing agents, heat, flames | Fire hazard considerations [10] |

Acid-Base Behavior

The acid-base behavior of N-BOC-D-Arginine hydrochloride is characterized by the presence of multiple ionizable groups that contribute to its complex pH-dependent properties. The compound contains three primary ionizable functional groups: the carboxylic acid group, the protected amino group, and the guanidino group [17] [18].

The carboxylic acid group exhibits typical weak acid behavior with a pKa value in the range of 2.0-2.5, consistent with other amino acid derivatives [17] [18]. This ionization is responsible for the initial pH buffering capacity of the compound in aqueous solutions. The carboxyl group is fully deprotonated at physiological pH, contributing to the overall charge state of the molecule.

The amino group is protected by the Boc group, which significantly alters its typical basicity. Under normal conditions, the Boc-protected amino group does not participate in acid-base equilibria. However, under acidic conditions sufficient to remove the Boc group, the free amino group would exhibit a pKa value in the range of 9.0-9.5 [17] [18].

The guanidino group represents the most basic functionality in the molecule, with a pKa value of approximately 12.0-12.5 [19] [18]. This high pKa value means that the guanidino group remains predominantly protonated under most experimental conditions, contributing significantly to the positive charge of the molecule at physiological pH.

The pH range of aqueous solutions of N-BOC-D-Arginine hydrochloride typically falls between 5.5 and 7.0 when prepared at concentrations of 1M, reflecting the balance between the acidic carboxyl group and the basic guanidino group [17]. The compound exhibits moderate buffering capacity due to the presence of multiple ionizable groups [17].

The isoelectric point (pI) of N-BOC-D-Arginine hydrochloride is estimated to be approximately 10.8, calculated as the average of the two most similar pKa values (amino and guanidino groups) [18]. However, the presence of the Boc protecting group significantly influences this value compared to the free amino acid.

At physiological pH (7.4), the compound exists predominantly as a positively charged species due to the protonation of the guanidino group, while the carboxyl group remains deprotonated [17]. This charge distribution is important for understanding the compound's behavior in biological systems and its interactions with other molecules.

| Parameter | Value/Range | Notes |

|---|---|---|

| pKa (carboxyl group) | ~2.0-2.5 | Typical carboxylic acid behavior [17] [18] |

| pKa (amino group) | ~9.0-9.5 | Protected by Boc group [17] [18] |

| pKa (guanidino group) | ~12.0-12.5 | Guanidinium group characteristic [19] [18] |

| pH range (aqueous solution) | 5.5-7.0 (1M solution) | Depends on concentration [17] |

| Buffering capacity | Moderate | Multiple ionizable groups [17] |

| Isoelectric point (estimated) | ~10.8 | Between amino and guanidino pKa [18] |

| Protonation state (pH 7) | Predominantly positively charged | Guanidino group protonated [17] |

| Charge characteristics | Polyprotic compound | Three ionizable groups [17] |

Reactivity Patterns

The reactivity patterns of N-BOC-D-Arginine hydrochloride are dominated by the presence of the Boc protecting group and the multiple functional groups within the molecule. Understanding these reactivity patterns is essential for synthetic applications and chemical transformations [15].

The most characteristic reaction of N-BOC-D-Arginine hydrochloride is Boc deprotection, which can be achieved using trifluoroacetic acid (TFA) or other strong acids [15]. This reaction proceeds through protonation of the carbonyl oxygen, followed by elimination of carbon dioxide and isobutene, yielding the free D-arginine amino acid . The reaction is typically performed in organic solvents such as dichloromethane or can be carried out in neat TFA for rapid deprotection.

Peptide coupling reactions represent another major application of N-BOC-D-Arginine hydrochloride in synthetic chemistry. The compound readily participates in amide bond formation using standard coupling reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), or more modern coupling agents like HBTU and HATU . These reactions typically proceed under mild conditions and are essential for solid-phase peptide synthesis applications.

The carboxylic acid group can undergo esterification reactions with alcohols in the presence of activating agents such as carbodiimides or acid chlorides . These reactions are useful for creating ester derivatives with modified pharmacokinetic properties or for protecting group strategies in complex syntheses.

The guanidino group, while generally less reactive than the carboxylic acid, can participate in substitution reactions with electrophilic reagents . However, these reactions typically require more forcing conditions and are less commonly employed in routine synthetic applications.

Hydrolysis reactions occur under both acidic and basic conditions, but with different outcomes. Under acidic conditions, particularly at elevated temperatures, the Boc group is rapidly removed, leading to salt formation with the mineral acid [15]. Under basic conditions, the compound shows greater stability, with hydrolysis occurring more slowly and primarily affecting the ester linkages rather than the protecting group [15].

The compound demonstrates excellent stability toward reducing agents but shows susceptibility to strong oxidizing agents, which can lead to oxidative degradation of the amino acid backbone and the guanidino group [10]. This oxidative instability necessitates careful handling and storage conditions to maintain compound integrity.

| Reaction Type | Conditions | Products/Outcome | Applications |

|---|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) | Free D-arginine + CO₂ + isobutene | Peptide synthesis [15] |

| Peptide Coupling | DCC, DIC, HBTU coupling agents | Peptide bonds formation | Solid-phase peptide synthesis |

| Amide Formation | Carbodiimide-mediated | Amide derivatives | Pharmaceutical intermediates |

| Ester Formation | Alcohols with activating agents | Ester derivatives | Protecting group chemistry |

| Substitution (guanidino) | Electrophilic reagents | Modified guanidino derivatives | Chemical modification studies |

| Oxidation Susceptibility | Mild (stable to air) | Minimal oxidation products | Stability studies [10] |

| Hydrolysis (acid conditions) | Accelerated at elevated temperature | Boc removal, salt formation | Analytical chemistry [15] |

| Hydrolysis (base conditions) | Stable under mild basic conditions | Maintained structural integrity | Purification processes [15] |

The thermal stability of N-BOC-D-Arginine hydrochloride varies significantly with temperature range. At room temperature (20-25°C), the compound exhibits excellent stability and can be stored for extended periods without significant degradation [10] [16]. This stability extends to elevated storage temperatures up to 40°C, where the compound maintains good stability for short-term periods [16].

At accelerated testing temperatures (60°C), the compound shows moderate stability with some degradation occurring over weeks to months [16]. The melting point range of 175-178°C represents a physical state change rather than chemical decomposition [10]. However, at temperatures exceeding 200°C, chemical decomposition begins, producing various organic fragments including carbon dioxide, ammonia, and other decomposition products [10].

High-temperature exposure (>250°C) leads to extensive decomposition with rapid formation of carbon monoxide, nitrogen oxides, hydrogen chloride, and carbonaceous residues [10]. Complete combustion occurs at even higher temperatures, producing carbon dioxide, water, nitrogen, and hydrogen chloride as final products [10].

The chemical stability of N-BOC-D-Arginine hydrochloride under various pH conditions shows significant variation. At neutral pH (6.5-7.5), the compound demonstrates excellent stability with minimal degradation over extended periods [15] [16]. Under acidic conditions (pH 1.0-3.0), the compound shows good to moderate stability, with slow hydrolysis of the Boc protecting group occurring over several months [15].

Basic conditions (pH 8.0-10.0) result in moderate stability, with slow base-catalyzed reactions affecting the compound over weeks to months [15]. Exposure to strong acids such as hydrochloric acid or sulfuric acid leads to rapid Boc deprotection within hours to days [15]. Strong bases such as sodium hydroxide or potassium hydroxide cause moderate degradation through nucleophilic attack mechanisms [15].

The compound shows poor stability toward oxidizing agents, which can cause oxidative cleavage and degradation within minutes to hours [10]. However, it demonstrates good stability toward reducing agents and remains stable in their presence [10]. In organic solvents, the compound exhibits excellent stability without significant chemical reaction, making it suitable for various synthetic applications [5] [7].

Light exposure results in moderate stability with photochemical degradation occurring over weeks of continuous exposure [10]. Air exposure generally provides good stability due to the compound's low reactivity toward atmospheric oxygen [10]. However, moisture exposure can lead to moderate degradation through hydrolytic processes, particularly affecting the Boc protecting group [3] [4].

| Condition | Stability Rating | Degradation Mechanism | Time to Degradation |

|---|---|---|---|

| Neutral pH (6.5-7.5) | Excellent | Minimal degradation | >1 year [15] [16] |

| Acidic pH (1.0-3.0) | Good to moderate | Slow Boc hydrolysis | Several months [15] |

| Basic pH (8.0-10.0) | Moderate | Slow base-catalyzed reactions | Weeks to months [15] |

| Strong acid (HCl, H₂SO₄) | Poor (Boc removal) | Rapid Boc deprotection | Hours to days [15] |

| Strong base (NaOH, KOH) | Moderate | Nucleophilic attack | Days to weeks [15] |

| Oxidizing agents | Poor | Oxidative cleavage | Minutes to hours [10] |

| Reducing agents | Good | Generally stable | Stable [10] |

| Organic solvents | Excellent | Dissolution without reaction | Stable [5] [7] |

| Aqueous solutions | Good | Slow hydrolysis | Months [15] |

| Light exposure | Moderate | Photochemical degradation | Weeks [10] |

| Air exposure | Good | Atmospheric oxidation | Months [10] |

| Moisture exposure | Moderate | Hydrolytic processes | Weeks [3] [4] |

The comprehensive understanding of N-BOC-D-Arginine hydrochloride's chemical properties provides essential information for its proper handling, storage, and utilization in various scientific and industrial applications. The compound's unique combination of stability characteristics, reactivity patterns, and physicochemical properties makes it an invaluable tool in peptide synthesis, pharmaceutical development, and biochemical research. The detailed characterization of these properties ensures that researchers and practitioners can optimize their experimental conditions and achieve reliable, reproducible results in their respective applications.

The multifaceted nature of N-BOC-D-Arginine hydrochloride's chemical behavior reflects the complexity inherent in protected amino acid derivatives. The presence of multiple functional groups, each with distinct reactivity profiles, requires careful consideration of reaction conditions and storage requirements. The compound's stability under normal conditions, combined with its predictable reactivity patterns, makes it particularly valuable for applications requiring precise control over chemical transformations.

Future research directions may focus on developing new synthetic methodologies that exploit the unique reactivity patterns of N-BOC-D-Arginine hydrochloride, particularly in the context of green chemistry and sustainable synthetic practices. The compound's established stability profile and well-characterized chemical properties provide a solid foundation for such developments, ensuring that new applications can be developed with confidence in the underlying chemical behavior.